molecular formula C29H57N3O13 B11931017 Azido-PEG11-t-butyl ester

Azido-PEG11-t-butyl ester

Cat. No.: B11931017
M. Wt: 655.8 g/mol
InChI Key: TVNIWZCSQMCKCI-UHFFFAOYSA-N
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Description

Azido-PEG11-t-butyl ester is a compound that belongs to the class of polyethylene glycol (PEG) linkers. It contains an azide group and a tert-butyl ester group. The azide group is known for its reactivity in click chemistry, particularly in reactions with terminal alkynes and cyclooctyne derivatives. The tert-butyl ester group serves as a protective group for the carboxyl group, which can be deprotected under acidic conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Azido-PEG11-t-butyl ester is synthesized through a series of chemical reactions involving the introduction of the azide group and the tert-butyl ester group. The synthesis typically involves the following steps:

    PEGylation: The initial step involves the PEGylation process, where polyethylene glycol (PEG) is functionalized with reactive groups.

    Introduction of Azide Group: The azide group is introduced through a nucleophilic substitution reaction, where a suitable precursor is reacted with sodium azide (NaN3).

    Protection of Carboxyl Group: The carboxyl group is protected by converting it into a tert-butyl ester using tert-butyl alcohol and an acid catalyst

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reactions are typically carried out in specialized reactors with precise temperature and pressure control .

Chemical Reactions Analysis

Types of Reactions

Azido-PEG11-t-butyl ester undergoes several types of chemical reactions, including:

    Click Chemistry Reactions: The azide group reacts with terminal alkynes and cyclooctyne derivatives via copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC).

    Deprotection Reactions: The tert-butyl ester group can be deprotected under acidic conditions to yield the free carboxylic acid

Common Reagents and Conditions

    Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction requires a copper catalyst, typically copper sulfate (CuSO4) and a reducing agent like sodium ascorbate.

    Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction does not require a catalyst and can proceed under mild conditions.

    Deprotection: Acidic conditions, such as the use of trifluoroacetic acid (TFA), are used to remove the tert-butyl protecting group.

Major Products Formed

    Triazole Linkages: Formed through click chemistry reactions with alkynes.

    Free Carboxylic Acid: Formed upon deprotection of the tert-butyl ester group.

Scientific Research Applications

Azido-PEG11-t-butyl ester has a wide range of applications in scientific research, including:

    Chemistry: Used as a linker in the synthesis of complex molecules and in click chemistry reactions to form stable triazole linkages.

    Biology: Employed in bioconjugation techniques to attach biomolecules, such as proteins and nucleic acids, to surfaces or other molecules.

    Medicine: Utilized in drug delivery systems to improve the solubility and stability of therapeutic agents.

    Industry: Applied in the development of advanced materials, such as hydrogels and polymers, with specific functional properties.

Mechanism of Action

The mechanism of action of Azido-PEG11-t-butyl ester primarily involves its reactivity in click chemistry reactions. The azide group reacts with terminal alkynes or cyclooctyne derivatives to form stable triazole linkages. This reaction is highly specific and efficient, making it a valuable tool in various chemical and biological applications . The tert-butyl ester group serves as a protective group for the carboxyl group, which can be deprotected under acidic conditions to yield the free carboxylic acid .

Comparison with Similar Compounds

Similar Compounds

    Azido-PEG12-t-butyl ester: Similar structure with an additional ethylene glycol unit, providing a longer PEG spacer.

    Azido-PEG4-t-butyl ester: Shorter PEG spacer, resulting in different solubility and reactivity properties.

    Azido-PEG8-t-butyl ester: Intermediate PEG spacer length, balancing solubility and reactivity.

Uniqueness

Azido-PEG11-t-butyl ester is unique due to its specific PEG spacer length, which provides an optimal balance between solubility and reactivity. The azide group allows for efficient click chemistry reactions, while the tert-butyl ester group offers protection for the carboxyl group until deprotection is desired .

Properties

Molecular Formula

C29H57N3O13

Molecular Weight

655.8 g/mol

IUPAC Name

tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate

InChI

InChI=1S/C29H57N3O13/c1-29(2,3)45-28(33)4-6-34-8-10-36-12-14-38-16-18-40-20-22-42-24-26-44-27-25-43-23-21-41-19-17-39-15-13-37-11-9-35-7-5-31-32-30/h4-27H2,1-3H3

InChI Key

TVNIWZCSQMCKCI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-]

Origin of Product

United States

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